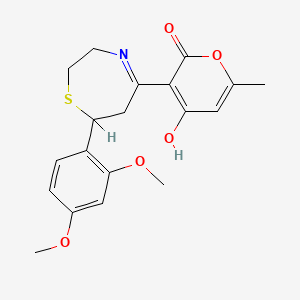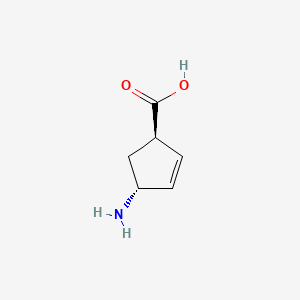
(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Overview
Description
(1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid is a chiral amino acid derivative characterized by a cyclopentene ring structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which enhance its bioavailability and facilitate functionalization. It serves as a fundamental building block for the synthesis of various bioactive molecules, particularly enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid typically involves the use of N-Boc-(−)-amino acid methyl ester as a starting material. The process includes controlled reactions and selective hydrolysis to isolate the desired trans isomer. Candida rugosa lipase is often employed to achieve this selectivity. The isolation process involves extraction with organic solvents and characterization through techniques like gas chromatography-mass spectrometry (GC-MS) to ensure high purity .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced control and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
(1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of E1 activating enzymes, which play a critical role in regulating cell proliferation. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
(1R,4R)-4-Formylcyclohexanecarboxylic acid methyl ester: Shares a similar cyclohexane structure but differs in functional groups.
1-Aminocyclopropane-1-carboxylic acid: Another amino acid derivative with a cyclopropane ring structure.
Uniqueness: (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid is unique due to its cyclopentene ring structure, which imparts specific steric and electronic characteristics. These properties enhance its bioavailability and facilitate functionalization, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHZFWYUPZZKL-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@@H]1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168471-40-7 | |
| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
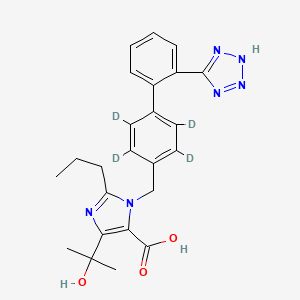
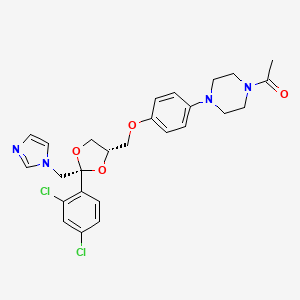

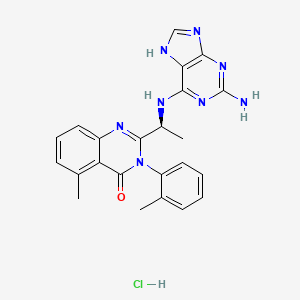
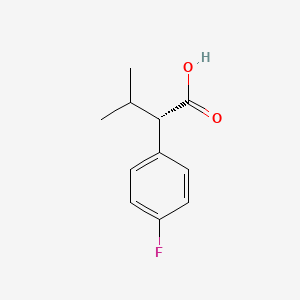
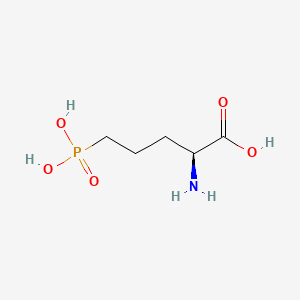

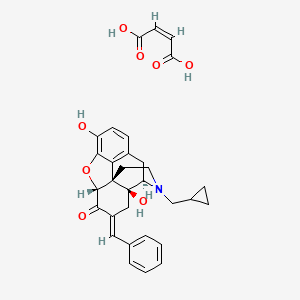

![but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1139518.png)
